L-苹果酸二钠

描述

Disodium L-malate, also known as sodium malate, is an organic compound composed of two sodium atoms and one malic acid molecule. It is a white, crystalline solid with a slightly acidic taste. It is a common food additive used to enhance flavor and shelf life, and it is also used in the production of various industrial products. Disodium L-malate has been used for centuries in traditional Chinese medicine to treat a variety of ailments, and more recently, it has been studied for its potential health benefits.

科学研究应用

食品饮料行业

L-苹果酸二钠在食品饮料行业中被广泛用作酸味剂和风味增强剂。它能够赋予令人愉悦的酸味,使其成为饮料、糖果以及加工食品的防腐剂的热门选择。 该化合物有助于维持pH值并充当缓冲剂,从而确保风味稳定性和食品安全 .

制药应用

在制药领域,L-苹果酸二钠衍生物具有多种医疗用途。例如,瓜氨酸苹果酸盐是一种非必需氨基酸补充剂,已被证明可以提高阻力训练男性的运动表现。 它通过增强一氧化氮的产生和血流来帮助减少疲劳并提高耐力 . 另一种衍生物,舒尼替尼苹果酸盐,是一种酪氨酸激酶抑制剂,具有抗血管生成和抗肿瘤活性,已获批用于治疗肾细胞癌和胃肠道间质瘤患者 .

农业用途

作为TCA循环中的中间体,L-苹果酸二钠在植物代谢中发挥作用,可用于提高农业生产力。 它参与植物生长至关重要的有机酸的生物合成,可以作为叶面喷雾剂,以提高作物产量和抗逆性 .

生物基材料行业

L-苹果酸二钠是生物基材料的前体,特别是在烷基和不饱和聚酯树脂和涂料的生产中。这些材料对于包括汽车部件、包装和建筑材料在内的各种工业应用至关重要。 在该领域中使用L-苹果酸二钠支持向可持续和可再生资源的转变 .

生物催化和微生物发酵

该化合物是生物催化和微生物发酵过程中的关键底物。它使用特定的酶从富马酸转化为L-苹果酸,这些酶可以针对更高的产量进行优化。 在微生物发酵中,L-苹果酸二钠是通过微生物的代谢工程策略生产的,为大规模生产提供了经济高效且环保的途径 .

环境影响和可持续性

L-苹果酸二钠通过生物途径生产正受到关注,因为它有潜力减少对石油储量的依赖并降低二氧化碳排放。 向使用可再生原料进行化学品生产(包括L-苹果酸二钠)的转变与应对气候变化和环境污染的全球努力相一致 .

作用机制

Target of Action

Disodium L-malate, also known as Sodium L-malate, is a compound with the formula Na2(C2H4O(COO)2) . It is the sodium salt of malic acid . As a food additive, it has the E number E350 It is used as an acidity regulator and flavoring agent , suggesting that its targets could be related to pH regulation and taste receptor cells.

Mode of Action

As an acidity regulator, it likely interacts with its targets to maintain or adjust the acidity or alkalinity of foods . As a flavoring agent, it may interact with taste receptor cells to enhance the flavor of foods .

Biochemical Pathways

Disodium L-malate is involved in the TCA cycle as an intermediate . The TCA cycle, also known as the citric acid cycle or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. In the context of biocatalysis, the enzymatic transformation of fumarate to L-malate is noted .

Pharmacokinetics

It is known that sodium malate is freely soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its use as an acidity regulator suggests that it may help maintain the ph balance in foods . As a flavoring agent, it may enhance the taste of foods .

Action Environment

The action, efficacy, and stability of Disodium L-malate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other substances.

安全和危害

未来方向

生化分析

Biochemical Properties

Disodium L-malate participates in biochemical reactions as an intermediate in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic transformation of fumarate to L-malate . The nature of these interactions is crucial for the functioning of the TCA cycle and energy production in cells .

Cellular Effects

Disodium L-malate influences various types of cells and cellular processes. It plays a role in cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system .

Molecular Mechanism

The molecular mechanism of Disodium L-malate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the enzymatic transformation of fumarate to L-malate, indicating its role in enzyme activation .

Temporal Effects in Laboratory Settings

The effects of Disodium L-malate change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of Disodium L-malate vary with different dosages in animal models . Studies have observed threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Disodium L-malate is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Disodium L-malate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Disodium L-malate and its effects on activity or function are crucial aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "Disodium L-malate can be synthesized by the reaction of L-malic acid with sodium hydroxide followed by neutralization with hydrochloric acid to form Disodium L-malate.", "Starting Materials": ["L-malic acid", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve L-malic acid in water", "Step 2: Slowly add sodium hydroxide to the solution and stir until the pH reaches 7-8", "Step 3: Heat the solution to 70-80°C and continue stirring for 2-3 hours", "Step 4: Cool the solution to room temperature and add hydrochloric acid until the pH reaches 2-3", "Step 5: Filter the solution to remove any precipitates", "Step 6: Concentrate the solution under reduced pressure to obtain Disodium L-malate as a white crystalline solid" ] } | |

CAS 编号 |

138-09-0 |

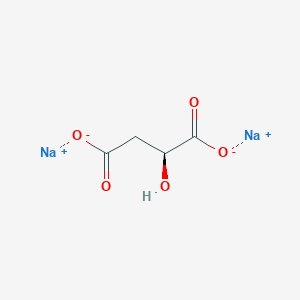

分子式 |

C4H6NaO5 |

分子量 |

157.08 g/mol |

IUPAC 名称 |

disodium;(2S)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI 键 |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

手性 SMILES |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C(C(C(=O)O)O)C(=O)O.[Na] |

其他 CAS 编号 |

138-09-0 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?

A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].

Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?

A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].

Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?

A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.

Q4: What is the role of Sodium L-malate in plant mitochondria?

A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].

Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?

A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.

Q6: Does Sodium L-malate interact with urate transport in the kidneys?

A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)